molecular formula C20H21F2NO2 B2629461 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide CAS No. 1705987-02-5

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide

Cat. No.: B2629461
CAS No.: 1705987-02-5
M. Wt: 345.39
InChI Key: YKHWSQPUULKTKM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide is a complex organic compound characterized by the presence of fluorine atoms and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-fluorobenzaldehyde with 2-fluorobenzyl bromide to form an intermediate, which is then subjected to cyclopropanation using diazomethane. The final step involves the amidation of the cyclopropane intermediate with 2-methoxypropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxylamine, ammonia, basic or neutral conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide is unique due to its specific structural features, such as the presence of multiple fluorine atoms and a cyclopropane ring.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-19(25-2,16-5-3-4-6-17(16)22)13-23-18(24)20(11-12-20)14-7-9-15(21)10-8-14/h3-10H,11-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHWSQPUULKTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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